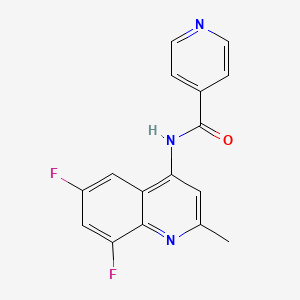

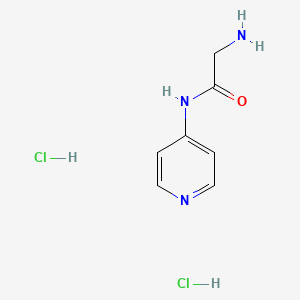

![molecular formula C12H7Cl2N3O2 B2486757 4-(2,5-二氯苯氧基)-3-甲基异噁唑啉[5,4-d]嘧啶 CAS No. 672925-32-5](/img/structure/B2486757.png)

4-(2,5-二氯苯氧基)-3-甲基异噁唑啉[5,4-d]嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “4-(2,5-Dichlorophenoxy)-3-methylisoxazolo[5,4-d]pyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

科学研究应用

Anti-Inflammatory Properties

Pyrimidines exhibit notable anti-inflammatory effects. In particular, 4-(2,5-Dichlorophenoxy)-3-methylisoxazolo[5,4-d]pyrimidine has been investigated for its inhibitory response against key inflammatory mediators, including:

These anti-inflammatory properties make it a potential candidate for developing novel anti-inflammatory agents with minimal toxicity .

Cyclin-Dependent Kinase (CDK2) Inhibition

Researchers have designed and synthesized a series of 2,5,7-trisubstituted pyrimido[4,5-d]pyrimidine derivatives. These compounds act as inhibitors of cyclin-dependent kinase 2 (CDK2). The synthesis involves reacting 6-amino-2-thiouracil with an aldehyde and thiourea, followed by alkylation and amination to yield various amino derivatives. CDK2 inhibitors play a crucial role in cancer therapy and cell cycle regulation .

Synthetic Methodology

Understanding the synthetic routes to pyrimidines is crucial for drug discovery and material science. Researchers continue to explore efficient methods for constructing pyrimidine derivatives, including 4-(2,5-Dichlorophenoxy)-3-methylisoxazolo[5,4-d]pyrimidine.

作用机制

Target of Action

The primary targets of 4-(2,5-Dichlorophenoxy)-3-methylisoxazolo[5,4-d]pyrimidine are likely to be protein kinases, particularly c-Met kinase . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . Pyrimidine derivatives, such as the one , have been found to exhibit anticancer activity, potentially due to their ability to inhibit these kinases .

Mode of Action

The compound interacts with its targets by binding to the kinase domain, leading to the inhibition of the kinase’s activity . This interaction can lead to the disruption of several signaling pathways involved in cell growth and differentiation . The compound’s structural resemblance to the nucleotide base pair of DNA and RNA may also contribute to its mode of action .

Biochemical Pathways

The compound affects the HGF/c-Met pathway, which is involved in embryonic development, tissue regeneration, and damage repair under normal physiological conditions . Deregulation of this pathway has been reported in several cancers . By inhibiting c-Met kinase, the compound can disrupt this pathway, potentially leading to the inhibition of cancer cell growth and proliferation .

Result of Action

The compound’s action results in the inhibition of cell growth and proliferation, particularly in cancer cells . It has shown moderate-to-good antiproliferative activity against certain cancer cell lines . Furthermore, it has demonstrated antimigratory activity, indicating its potential to inhibit cancer metastasis .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of other substances, pH levels, temperature, and the presence of certain enzymes can affect the compound’s effectiveness. Chronic exposure to the compound, whether oral or inhaled, can result in hepatic changes that are both dose-dependent and exposure-dependent, and renal and pancreatic changes that are dose-dependent

属性

IUPAC Name |

4-(2,5-dichlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2N3O2/c1-6-10-11(15-5-16-12(10)19-17-6)18-9-4-7(13)2-3-8(9)14/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJOHGIAVUSNVPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC2=C1C(=NC=N2)OC3=C(C=CC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24820522 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

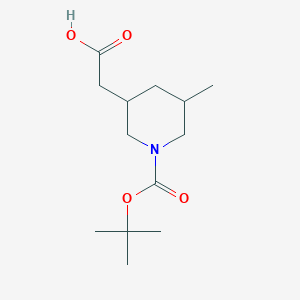

![N-[5-(1H-Benzimidazol-2-yl)-2-methoxyphenyl]-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-6-carboxamide](/img/structure/B2486674.png)

![N-(1-adamantyl)-6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B2486677.png)

![N-[(4-chlorophenyl)sulfonyl]-N-(3,4-dimethylphenyl)glycine](/img/structure/B2486678.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-one](/img/structure/B2486683.png)

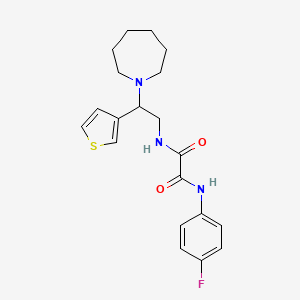

![3-(5-chlorothiophen-2-yl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2486685.png)

![2-(4-benzoylphenoxy)-N-{1-[(4-hydroxyphenyl)methyl]piperidin-4-yl}acetamide](/img/structure/B2486689.png)

![N'-[[4-(Furan-3-yl)thiophen-2-yl]methyl]oxamide](/img/structure/B2486695.png)

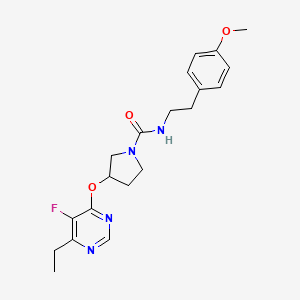

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2486696.png)